molecular formula C22H31NO2 B4036118 2-phenoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]butanamide

2-phenoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]butanamide

Cat. No.: B4036118
M. Wt: 341.5 g/mol
InChI Key: XTIBUUCCWIKJEO-UHFFFAOYSA-N
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Description

2-phenoxy-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]butanamide is an organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Attachment of the phenoxy group: This step involves the reaction of the tricyclic core with phenol derivatives under specific conditions.

    Formation of the butanamide moiety: This involves the reaction of the intermediate with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of tricyclic compounds on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]butanamide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific pathways. This can lead to various biological effects, such as modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]butanamide is unique due to its specific tricyclic structure combined with the phenoxy and butanamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-3-20(25-19-7-5-4-6-8-19)21(24)23-15(2)22-12-16-9-17(13-22)11-18(10-16)14-22/h4-8,15-18,20H,3,9-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIBUUCCWIKJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C12CC3CC(C1)CC(C3)C2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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